6-Ethynyl-1H-pyrazolo[4,3-c]pyridine
Overview
Description
6-Ethynyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound characterized by a fused pyrazole and pyridine ring system with an ethynyl group at the 6-position. This compound is part of the broader class of pyrazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoroacetic acid . Another approach involves the use of 1,2-diketones and aminopyrazoles under reflux conditions in acetic acid .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the scalability of these synthetic routes is feasible. The use of robust catalysts and optimized reaction conditions can enhance yield and purity, making the compound suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can target the pyrazole ring, leading to partially or fully reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) under basic or acidic conditions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives with various functional groups.
Scientific Research Applications
6-Ethynyl-1H-pyrazolo[4,3-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Known for its medicinal properties and structural similarity.
1H-Pyrazolo[4,3-d]pyrimidine: Another heterocyclic compound with comparable biological activities.
1H-Pyrazolo[4,3-e][1,2,4]triazine: Exhibits similar reactivity and applications in medicinal chemistry.
Uniqueness: 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine is unique due to its ethynyl group, which imparts distinct chemical reactivity and potential for further functionalization. This feature differentiates it from other pyrazolopyridine derivatives and enhances its versatility in synthetic and medicinal chemistry .
Properties
IUPAC Name |
6-ethynyl-1H-pyrazolo[4,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c1-2-7-3-8-6(4-9-7)5-10-11-8/h1,3-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVASEHHHDXQIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=N1)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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